molecular formula C9H7F2NO2 B13623990 4-(2,4-Difluorophenyl)oxazolidin-2-one

4-(2,4-Difluorophenyl)oxazolidin-2-one

Cat. No.: B13623990
M. Wt: 199.15 g/mol
InChI Key: TTZUKUAVJGTSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Difluorophenyl)oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the difluorophenyl group in this compound enhances its chemical properties, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 2,4-difluoroaniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring . Another method utilizes the asymmetric aldol reaction followed by a modified Curtius protocol, which allows for the efficient synthesis of oxazolidin-2-one scaffolds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been reported to improve the efficiency of the process, reducing reaction times and increasing yields .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in pharmaceutical and chemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Difluorophenyl)oxazolidin-2-one is unique due to the presence of the difluorophenyl group, which enhances its chemical stability and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and industrial chemicals .

Properties

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

IUPAC Name

4-(2,4-difluorophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H7F2NO2/c10-5-1-2-6(7(11)3-5)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13)

InChI Key

TTZUKUAVJGTSST-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.